

Application Notes and Protocols for Segigratinib in Animal Models

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Compound of Interest

Compound Name: *Segigratinib*

Cat. No.: *B15579859*

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Introduction:

Segigratinib (also known as 3D185) is an orally bioavailable, potent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF1R).^{[1][2]} Its mechanism of action involves blocking the signaling pathways mediated by these receptors, which play a crucial role in tumor cell proliferation, survival, and angiogenesis.^{[1][3]} These application notes provide a comprehensive overview of the dosing and administration of **Segigratinib** in preclinical animal models, based on established methodologies for tyrosine kinase inhibitors and general practices in animal research. The following protocols are intended as a guide and may require optimization for specific experimental designs.

I. Quantitative Data Summary

Due to the limited availability of specific preclinical data for **Segigratinib**, the following tables summarize dosing information from studies on other selective FGFR inhibitors. These serve as a reference for designing studies with **Segigratinib**.

Table 1: Examples of Oral Dosing of FGFR Inhibitors in Rodent Models

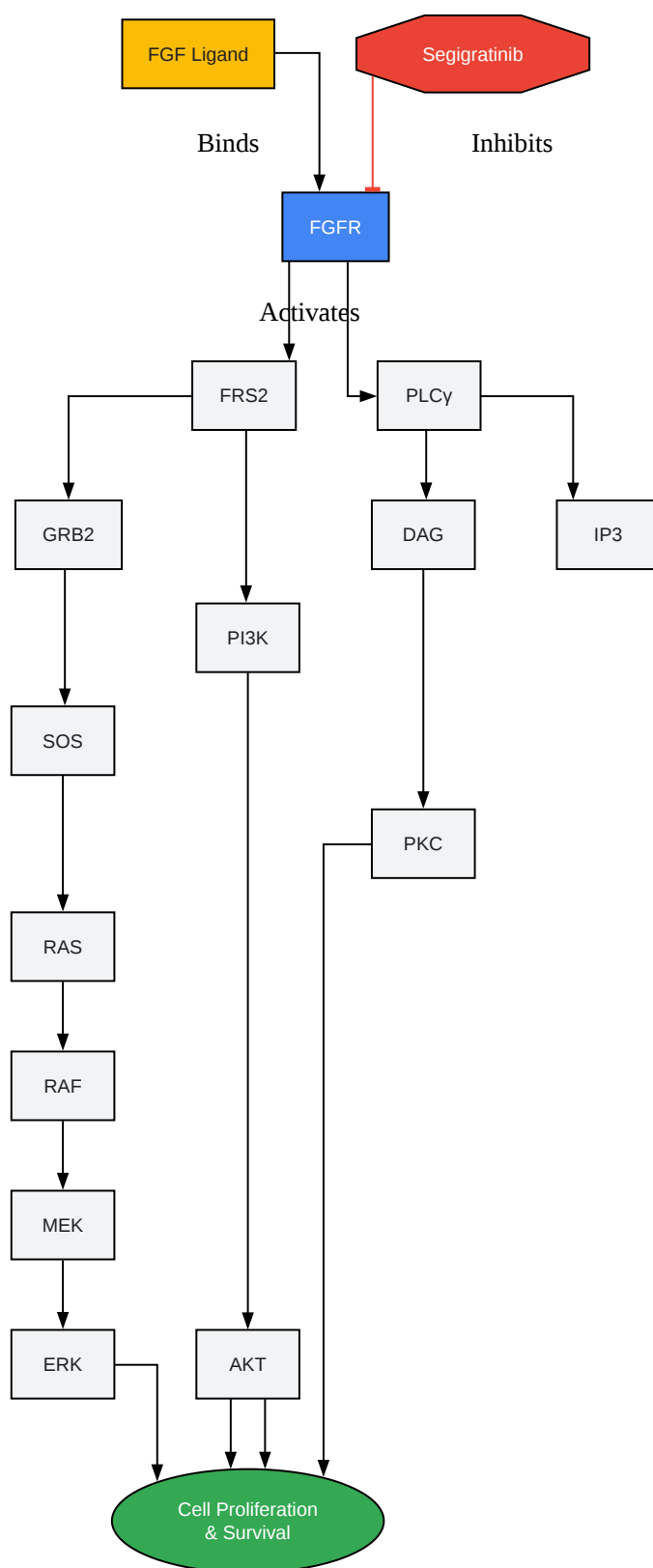
Compound	Animal Model	Dose Range	Dosing Frequency	Vehicle	Therapeutic Area
Infigratinib (BGJ398)	Mouse Xenograft (Cholangiocarcinoma)	15 mg/kg	Daily	Not Specified	Cancer
Dovitinib	Mouse Xenograft (Cholangiocarcinoma)	30 mg/kg	Daily	Not Specified	Cancer
Ponatinib	Mouse Xenograft (Cholangiocarcinoma)	25 mg/kg	Daily	Not Specified	Cancer
Infigratinib	Mouse Model (Achondroplasia)	0.5 mg/kg	Not Specified	Not Specified	Achondroplasia
Saracatinib (AZD0530)	Rat	20 mg/kg	Daily	Not Specified	Epilepsy

Table 2: General Guidelines for Administration Volumes in Rodents

Route of Administration	Mouse (mL/kg)	Rat (mL/kg)
Oral (Gavage)	10	10-20
Intravenous (Bolus)	5	5
Intraperitoneal	10	10
Subcutaneous	10	5

II. Signaling Pathway

Segigratinib targets the FGFR signaling pathway. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling. Key pathways activated include the RAS-MAPK, PI3K-AKT, and PLC γ pathways, which are pivotal in cell proliferation, survival, and differentiation.^{[3][4][5]}



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Caption: FGFR Signaling Pathway and the inhibitory action of **Segiratinib**.

III. Experimental Protocols

The following are detailed protocols for common preclinical experiments involving the administration of **Segigratinib**.

Oral gavage is a common method for precise oral administration of compounds.

Materials:

- **Segigratinib** formulation (e.g., suspension in 0.5% methylcellulose)
- Appropriately sized feeding needle (18-20 gauge for adult mice)[6]
- Syringe (1 mL)
- Animal scale
- 70% ethanol

Procedure:

- **Animal Preparation:** Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[7]
- **Dosage Calculation:** Calculate the required volume of the **Segigratinib** formulation based on the animal's weight and the desired dose.
- **Restraint:** Gently restrain the mouse by the scruff of the neck to immobilize its head and body.
- **Needle Measurement:** Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.[8]
- **Administration:**
 - Insert the feeding needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth.[9]

- The needle should pass smoothly down the esophagus. If resistance is met, withdraw and re-attempt.
- Once the needle is inserted to the pre-measured depth, slowly administer the compound.
- Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.[8]

Intravenous injection allows for direct systemic administration and 100% bioavailability.

Materials:

- Sterile **Segigratinib** solution (ensure it is suitable for intravenous administration)
- Sterile syringe (e.g., 1 mL insulin syringe) with a 27-30 gauge needle[10]
- Mouse restrainer
- Heat lamp or warming pad
- 70% ethanol and sterile gauze

Procedure:

- Animal Preparation: Place the mouse in a restrainer. To promote vasodilation and improve vein visibility, warm the tail using a heat lamp or warming pad for a few minutes.[11]
- Dosage Calculation: Calculate the required volume. For a bolus IV injection in a mouse, the maximum volume is typically 5 mL/kg.[10]
- Vein Identification: Identify one of the lateral tail veins.
- Injection:
 - Clean the tail with 70% ethanol.
 - Insert the needle, bevel up, into the vein at a shallow angle.[12]
 - A successful insertion may be indicated by a flash of blood in the needle hub.

- Slowly inject the solution. Resistance or the formation of a subcutaneous bleb indicates an unsuccessful attempt.
- Post-Injection Care:
 - Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[11]
 - Monitor the mouse for any adverse reactions before returning it to its cage.

This protocol outlines the establishment of a tumor xenograft and subsequent treatment with **Segigratinib** to evaluate its anti-tumor efficacy.



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